4-Aminophenyllactic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

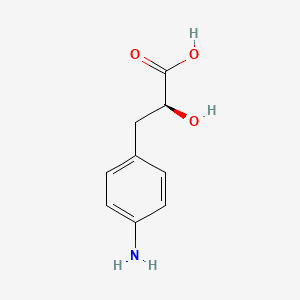

4-Aminophenyllactic, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

4-Aminophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its derivatives have shown promising biological activities, making them candidates for further research in drug formulation .

2. Antimicrobial Activity

Research has demonstrated that derivatives of 4-APAA exhibit antimicrobial properties against various pathogens. A study found that certain synthesized derivatives displayed moderate activity against Candida albicans, suggesting potential applications in antifungal therapies .

3. Cancer Research

4-APAA is utilized in cancer therapy research, particularly in developing targeted therapies. It can modify the pharmacokinetics of anticancer agents, enhancing their efficacy and reducing side effects .

Biochemical Applications

1. Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis due to its ability to serve as a protective group for amino acids. This application enhances the efficiency of peptide formation, which is vital for producing therapeutic peptides .

2. Bioconjugation

4-Aminophenylacetic acid is employed in bioconjugation processes, allowing for the attachment of biomolecules to drugs. This technique improves drug delivery and targeting, which is crucial for increasing therapeutic effectiveness while minimizing toxicity .

Analytical Chemistry

1. Detection Methods

The compound is also used in analytical methods for detecting and quantifying amino acids and related compounds. This application provides valuable insights into biochemical processes and aids in the development of analytical techniques .

Material Science Applications

1. Hybrid Microspheres Synthesis

4-APAA has been used to prepare monodispersed titanium oxide hybrid microspheres via hydrolysis processes. The morphology of these microspheres can be controlled by adjusting the molar ratios and reaction conditions, making them suitable for various applications in materials science .

Case Study 1: Antimicrobial Derivatives

A study conducted by Bedair et al. synthesized several 4-aminophenylacetic acid derivatives that were tested for antimicrobial activity. The derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Research

In a study focusing on cancer therapy, researchers utilized 4-APAA derivatives to enhance the delivery of anticancer drugs through bioconjugation techniques. The results indicated improved targeting capabilities and reduced side effects compared to traditional therapies .

Summary Table of Applications

Analyse Chemischer Reaktionen

Reduction of Nitro Precursors

4-APAA is synthesized via the reduction of 4-nitrophenylacetic acid using iron powder in acetic acid under reflux (90–95°C). The nitro group is selectively reduced to an amine, yielding 4-APAA with high purity (95% yield) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | Fe powder, AcOH, reflux | 4-APAA |

Condensation with Phthalic Anhydride

4-APAA reacts with phthalic anhydride in glacial acetic acid to form 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetic acid (1). This reaction highlights the nucleophilic acyl substitution at the amine group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Phthalic anhydride, AcOH, reflux | Phthalimide derivative (1) |

Acid Chloride Formation

The carboxylic acid group of 4-APAA derivatives undergoes chlorination with thionyl chloride (SOCl₂) to form reactive acyl chlorides. For example, compound 1 is converted to 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetyl chloride (2) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, reflux | Acid chloride (2) |

Esterification

The acid chloride intermediate reacts with methanol in pyridine to yield methyl-2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetate (3). This step confirms the esterification of the acyl chloride .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | MeOH, pyridine | Methyl ester (3) |

Substitution Reactions

4-APAA derivatives participate in nucleophilic substitutions:

-

With o-phenylenediamine : Forms benzimidazolyl derivatives (4a,b) .

-

With o-aminophenol or anthranilic acid : Produces carboxamide derivatives (5a–c) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Substitution | o-phenylenediamine, reflux | Benzimidazole (4a,b) | |

| Substitution | o-aminophenol/anthranilic acid | Carboxamide (5a–c) |

Hydrazinolysis

Phthalimide-protected derivatives undergo deprotection with hydrazine hydrate to yield free amines. For example, compound 5b reacts to form 2-(2-(4-aminophenyl)acetamido)benzoic acid (10) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotection | Hydrazine hydrate, ethanol | Free amine (10) |

Antimicrobial Activity of Derivatives

Several 4-APAA derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

|---|---|---|---|---|

| 3 | +++ (B. subtilis) | ++ (E. coli) | – | |

| 4a | ++ (S. aureus) | ++ (P. aeruginosa) | – |

Key : Inhibition zones: +++ (strong), ++ (moderate), + (weak), – (no activity).

Bioconjugation and Drug Development

4-APAA derivatives are used in peptide synthesis (Boc/Fmoc-protected forms) and as intermediates in anticancer agents. For example, phenylacetic acid mustard (a chlorambucil metabolite) shows antitumor activity but high toxicity .

Eigenschaften

CAS-Nummer |

66592-67-4 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 |

InChI-Schlüssel |

UZKSXWXNLHBMHW-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)N |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)N |

Key on ui other cas no. |

66592-67-4 |

Synonyme |

4-aminophenyllactic p-aminophenyllactic acid para-aminophenyllactic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.